The Strategic Intermediate: A Technical Guide to 3-Fluoro-2-(methylthio)aniline (CAS 305811-07-8)
The Strategic Intermediate: A Technical Guide to 3-Fluoro-2-(methylthio)aniline (CAS 305811-07-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Workhorse of Modern Chemistry
In the landscape of specialty chemicals, certain molecules, while not headlining discoveries, form the critical backbone of innovation. 3-Fluoro-2-(methylthio)aniline is one such unassuming yet pivotal intermediate. Its strategic importance lies in the unique interplay of its three functional groups: a reactive amine, an electron-withdrawing fluorine atom, and a modulating methylthio group. This trifecta of functionalities makes it a highly versatile building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1][2] The presence of a fluorine atom can enhance the metabolic stability and binding affinity of drug candidates, while the methylthio group offers a handle for further chemical transformations.[2] This guide provides an in-depth technical overview of 3-Fluoro-2-(methylthio)aniline, from its synthesis and characterization to its applications and safe handling.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectral properties is fundamental to its effective use in synthesis. While specific experimental data for 3-Fluoro-2-(methylthio)aniline is not widely published, we can infer its characteristics based on its structure and data from closely related compounds.
Table 1: Physicochemical Properties of 3-Fluoro-2-(methylthio)aniline and Related Compounds
| Property | 3-Fluoro-2-(methylthio)aniline | 3-Fluoro-2-methylaniline | 2-(Methylthio)aniline | 3-Fluoroaniline |
| CAS Number | 305811-07-8[1] | 443-86-7[3] | 2987-53-3[4] | 372-19-0[5] |
| Molecular Formula | C₇H₈FNS[1] | C₇H₈FN[3] | C₇H₉NS | C₆H₆FN[5] |
| Molecular Weight | 157.21 g/mol [1] | 125.14 g/mol [3] | 139.22 g/mol | 111.12 g/mol [5] |
| Boiling Point | Not available | 89-91 °C/15 mmHg[3] | Not available | Not available |
| Melting Point | Not available | 7 °C[3] | Not available | Not available |
| Density | Not available | 1.099 g/mL at 25 °C[3] | Not available | Not available |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 3-Fluoro-2-(methylthio)aniline.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methyl (-SCH₃) protons. The coupling between the aromatic protons and the fluorine atom will provide valuable information about their relative positions.
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¹³C NMR: The carbon NMR spectrum will reveal the chemical environment of each carbon atom. The carbon atoms bonded to fluorine and sulfur will exhibit characteristic chemical shifts.
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¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful tool for characterization. A single resonance is expected, and its chemical shift will be indicative of the electronic environment of the fluorine atom.
Synthesis and Reaction Chemistry
The synthesis of 3-Fluoro-2-(methylthio)aniline typically involves a multi-step process, leveraging established methodologies for the introduction of fluoro and methylthio groups onto an aniline scaffold.
General Synthetic Approach
A plausible synthetic route starts with a suitable aniline precursor, followed by the regioselective introduction of the fluorine and methylthio groups.[2] The introduction of the methylthio group can be achieved through reaction with a thiolating agent.[2]
Diagram 1: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of 3-Fluoro-2-(methylthio)aniline.
Key Reactions and Mechanistic Insights
The reactivity of 3-Fluoro-2-(methylthio)aniline is dictated by its functional groups. The amine group can readily undergo acylation, alkylation, and diazotization reactions. The aromatic ring is activated towards electrophilic substitution, with the positions of substitution influenced by the directing effects of the fluoro, methylthio, and amino groups. The fluorine atom can also participate in nucleophilic aromatic substitution (SₙAr) reactions under certain conditions.[1]
Applications in Drug Discovery and Agrochemicals
The unique structural features of 3-Fluoro-2-(methylthio)aniline make it a valuable intermediate in the synthesis of bioactive molecules.
Pharmaceutical Applications
The incorporation of the 3-fluoro-2-(methylthio)aniline moiety into drug candidates can favorably modulate their pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, and it can also increase binding affinity to target proteins through favorable electrostatic interactions. While specific drugs derived from this intermediate are not prominently disclosed in the public literature, its structural motifs are present in various classes of therapeutic agents.
Agrochemical Applications
In the agrochemical sector, derivatives of 3-Fluoro-2-(methylthio)aniline have been investigated for their potential as herbicides and pesticides.[1][2] The stability imparted by the fluorine atom can contribute to the development of more persistent and effective crop protection agents.[1]
Diagram 2: Application Workflow
Caption: Workflow illustrating the use of 3-Fluoro-2-(methylthio)aniline in synthesizing bioactive compounds.
Safety and Handling
As with any chemical intermediate, proper safety precautions must be observed when handling 3-Fluoro-2-(methylthio)aniline.
GHS Hazard Statements:
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H315: Causes skin irritation.[2]
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H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
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P280: Wear protective gloves/eye protection/face protection.[5]
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.[4][5][6][7]
Conclusion
3-Fluoro-2-(methylthio)aniline stands as a testament to the crucial role of specialized intermediates in advancing chemical synthesis. Its unique combination of functional groups provides a versatile platform for the development of novel pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, properties, and reactivity is key to unlocking its full potential in research and development. As the demand for more sophisticated and effective chemical entities continues to grow, the importance of such well-designed building blocks will undoubtedly increase.
References
Please note that direct experimental data and protocols for 3-Fluoro-2-(methylthio)aniline are limited in publicly available literature. Some information is inferred from related compounds.
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PubChem. 3-((Trifluoromethyl)thio)aniline. Available from: [Link]
- Google Patents. US3406202A - Preparation of aniline thioethers.
- Google Patents. US20120232077A1 - (12) United States Patent.
- Google Patents. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
-
PubChem. Process for preparing 3,5-difluoroaniline - Patent US-5294742-A. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]
-
USPTO. Patent File Wrapper - Application Data | Open Data Portal. Available from: [Link]
Sources
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- 3. 3-Fluoro-2-methylaniline 99 443-86-7 [sigmaaldrich.com]
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